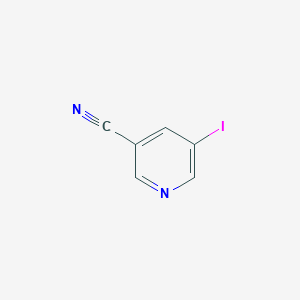

5-Iodonicotinonitrile

Description

Significance of Halogenated Nicotinonitrile Scaffolds in Synthetic Chemistry

Halogenated nicotinonitrile scaffolds are of considerable importance in synthetic chemistry due to their reactivity and utility as precursors for a variety of heterocyclic compounds. The presence of halogen atoms, such as iodine, chlorine, or fluorine, on the pyridine (B92270) ring activates the molecule for nucleophilic substitution reactions. nih.gov This allows for the systematic and regioselective introduction of various functional groups, enabling the creation of diverse molecular libraries. nih.gov

The nitrile group further enhances the synthetic value of these scaffolds. It can be readily converted into other functional groups like amines, amides, or carboxylic acids, providing additional avenues for molecular elaboration. Nicotinonitrile derivatives are frequently explored as kinase inhibitors and anticancer agents.

The combination of a reactive halogen and a versatile nitrile group on the electron-deficient pyridine ring makes halogenated nicotinonitriles powerful tools for the construction of complex, polyfunctionalized heterocyclic systems. These systems are central to the development of new pharmaceuticals and materials. nih.gov

Overview of Key Research Avenues for 5-Iodonicotinonitrile and Its Derivatives

Research involving this compound and its derivatives is actively pursuing several key avenues, primarily centered on the synthesis of novel organic compounds with potential biological activity or unique material properties.

One major research focus is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The iodine atom in this compound is an excellent leaving group in these reactions, facilitating the formation of new carbon-carbon bonds. This strategy is widely employed to synthesize biaryl compounds, which are common structural motifs in many biologically active molecules. For instance, 2-chloro-5-iodonicotinonitrile (B1423635) has been used in palladium-catalyzed reactions to create 3,5-disubstituted pyrazolo[3,4-b]pyridines. researchgate.netresearchgate.net

Another significant area of investigation is the elaboration of the nitrile group. The conversion of the nitrile to a carboxamide group, for example, yields compounds like 6-chloro-5-iodopyridine-3-carboxamide, which serves as a building block for pharmaceuticals.

Furthermore, derivatives of this compound are being explored for their potential as inhibitors of enzymes relevant to human diseases. For example, certain derivatives have been investigated as inhibitors of tryptophan dioxygenases (IDO1 and TDO), which are targets in cancer therapy. google.com The development of novel PIM-1 kinase inhibitors, which play a role in cell survival and proliferation in various cancers, is another active research direction. researchgate.net

The creation of novel materials with specific electronic or optical properties is also a growing research area. The inherent properties of the halogenated pyridine ring can be fine-tuned through chemical modification to develop new functional materials.

Interactive Data Table: Properties of this compound Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Application |

| 2,6-Dichloro-5-iodonicotinonitrile | 1353087-61-2 | C6HCl2IN2 | 298.90 | Intermediate in pharmaceutical and agrochemical synthesis. lookchem.com |

| 2-Chloro-5-iodonicotinonitrile | Not specified | C6H2ClIN2 | 264.45 | Precursor for pyrazolo[3,4-b]pyridine synthesis. researchgate.netresearchgate.net |

| 6-Chloro-5-iodopyridine-3-carboxamide | 1242268-21-8 | C6H4ClIN2O | 282.47 | Building block for pharmaceuticals, particularly enzyme inhibitors. |

| 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile | 766515-33-7 | C6H3IN2O | 246.01 | Chemical synthesis intermediate. echemi.com |

| 6-Chloro-5-iodonicotinonitrile | 856213-95-1 | C6H2ClIN2 | 264.45 | Intermediate in chemical synthesis. sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

5-iodopyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3IN2/c7-6-1-5(2-8)3-9-4-6/h1,3-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTCFBAGZRFDBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1I)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Iodonicotinonitrile and Analogues

Regioselective Iodination Strategies

Achieving regioselectivity in the iodination of the pyridine (B92270) ring is a significant challenge due to the electron-deficient nature of the ring system. Various methods have been developed to introduce an iodine atom at the desired position with high precision.

Indirect Iodination Protocols (e.g., HIO4/NaCl/Silica (B1680970) Gel/H2SO4 systems)

A notable indirect iodination method involves the use of periodic acid (HIO4) in the presence of sodium chloride (NaCl), silica gel, and sulfuric acid (H2SO4) in water. researchgate.netresearchgate.net This system provides a fast and simple method for the iodination of some heterocyclic compounds. researchgate.net The reaction proceeds efficiently, offering a practical route for the synthesis of iodinated heterocycles. researchgate.netresearchgate.net

Electrophilic and Nucleophilic Iodination Approaches

Electrophilic Iodination:

Electrophilic iodination is a common strategy for introducing iodine into aromatic and heteroaromatic rings. mdpi.com For electron-rich aromatic compounds, reagents like N-iodosuccinimide (NIS) in the presence of a catalytic amount of trifluoroacetic acid offer a mild and regioselective method for iodination, often resulting in excellent yields under ambient conditions. organic-chemistry.org The reactive species in such reactions is believed to be an in-situ generated, highly electrophilic iodine source. organic-chemistry.org While molecular iodine (I2) is the weakest electrophile among halogens, its reactivity can be enhanced by activators such as strong acids, Lewis acids, or oxidizing agents. acsgcipr.org These activators can generate I2 or I+ in situ from iodide salts, facilitating the iodination of less reactive substrates. acsgcipr.org

In the context of nicotinonitrile derivatives, electrophilic iodination of 2-aminonicotinonitrile is a viable route. cuni.cz Furthermore, the iodination of pyridine rings can be achieved using NIS with trifluoroacetic acid in dichloromethane. jelsciences.com

Nucleophilic Iodination:

Vicarious Nucleophilic Substitution (VNS) presents a powerful method for the nucleophilic replacement of hydrogen in electron-deficient aromatic and heteroaromatic systems. organic-chemistry.org This reaction utilizes carbanions that have a leaving group attached to the nucleophilic center. organic-chemistry.org While not a direct iodination method, VNS can be a strategic step in the synthesis of iodo-substituted heterocycles by first introducing a functional group that can later be converted to an iodine atom. The direct nucleophilic substitution of a leaving group (other than hydrogen) by an iodide ion is another, more conventional, nucleophilic iodination approach.

Synthesis from Precursor Compounds

The synthesis of 5-iodonicotinonitrile and its analogues can be efficiently achieved by starting from readily available precursor compounds and employing various chemical transformations.

Routes from Dichloronicotinonitrile Derivatives (e.g., 2,6-dichloro-5-iodonicotinonitrile)

The synthesis of 2,6-dichloro-5-fluoronicotinoyl chloride can be achieved from a 2,6-dihydroxy-5-fluoronicotinate precursor using phosphorus oxychloride and a lithium reagent in a one-step process. google.com Subsequent basic hydrolysis yields 2,6-dichloro-5-fluoronicotinic acid. google.com While this specific example leads to a fluorinated analogue, similar strategies involving halogenation of dihydroxynicotinic acid derivatives can provide access to dichlorinated nicotinonitrile precursors for further iodination.

Synthesis via Functional Group Interconversion (e.g., from 2-chloro-nicotinonitrile to 2-chloro-5-iodonicotinonitrile)

A key synthetic route involves the indirect iodination of 2-chloronicotinonitrile to produce 2-chloro-5-iodonicotinonitrile (B1423635). researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net This transformation is a critical step in the synthesis of more complex heterocyclic systems. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net For instance, 2-chloro-5-iodonicotinonitrile can be further reacted with methylhydrazine to form 3-amino-5-iodopyrazolo[3,4-b]pyridine, a versatile intermediate for further functionalization. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net

The iodination of 2-chloronicotinonitrile can be accomplished using various reagents, including N-iodosuccinimide (NIS). uni-muenchen.de

Derivatization of Aminonicotinonitriles (e.g., 6-amino-5-iodonicotinonitrile (B1524262) synthesis)

6-Amino-5-iodonicotinonitrile is a valuable building block in medicinal chemistry. biosynth.comaccelachem.comfluorochem.co.uk One synthetic approach involves the Sandmeyer reaction, a well-established method for converting an aryl amine to an aryl halide via a diazonium salt intermediate. wikipedia.orgorganic-chemistry.orgnih.govmnstate.edu In this context, an aminonicotinonitrile precursor can be diazotized and subsequently treated with an iodide source, often in the presence of a copper(I) catalyst, to yield the corresponding iodo-substituted nicotinonitrile. wikipedia.orgnih.gov The Sandmeyer reaction is a powerful tool for introducing iodine into an aromatic ring at a position defined by the initial amino group. wikipedia.orgorganic-chemistry.orgnih.gov

Catalytic Approaches in this compound Synthesis

The synthesis of halogenated pyridines, including this compound, often relies on catalytic methods to achieve high selectivity and yield. Transition metal catalysts, particularly those based on copper and palladium, are pivotal in these transformations. researchgate.net

Copper-catalyzed reactions are frequently employed for the introduction of iodine into aromatic and heteroaromatic systems. beilstein-journals.org These methods often involve the reaction of a bromo-substituted precursor with an iodine source in the presence of a copper catalyst. For instance, a cooperative catalytic system comprising two different copper salts, such as Copper(I) chloride (CuCl) and Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), has been shown to effectively catalyze multicomponent coupling reactions, which can be adapted for the synthesis of complex nitrile-containing molecules. mdpi.com While specific data on this compound is limited in the provided results, the general applicability of copper catalysis for converting aryl bromides to aryl iodides is well-established. daneshyari.com The choice of catalyst, solvent, and iodine source are critical parameters that require careful optimization. beilstein-journals.orgchemrxiv.org

Palladium-based catalysts are also instrumental in modern organic synthesis, offering high tolerance to a wide array of functional groups. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, provide powerful tools for creating carbon-carbon bonds, and similar principles are applied to carbon-heteroatom bond formations. mdpi.com The synthesis of substituted heterocycles, including various nitrogen-containing rings, has been successfully achieved using palladium catalysis. For example, palladium catalysts have been used in the synthesis of 5-amino-1,2,4-oxadiazoles and 5-iminopyrrolones through isocyanide insertion reactions, demonstrating the versatility of this approach for constructing complex heterocyclic systems. nih.govrsc.org

The table below summarizes representative catalytic systems applicable to the synthesis of halogenated and substituted pyridines, illustrating the types of catalysts and general conditions employed.

Table 1: Overview of Catalytic Systems for Substituted Pyridine Synthesis

| Catalyst System | Reaction Type | Substrate/Precursor Example | Key Features | Reference |

|---|---|---|---|---|

| Copper(I) Iodide (CuI) | Halogen Exchange (Finkelstein Reaction) | Aryl/Heteroaryl Bromides | Converts bromides to iodides; fundamental for iodo-substituted heterocycles. | daneshyari.com |

| [Cu(OAc)(Xantphos)] | Multi-component Reaction | Aryl Acetylenes, Amines, Dioxazolones | Rapid and efficient formation of N-acyl amidines, showcasing copper's role in complex couplings. | chemrxiv.org |

| Pd(dppf)Cl₂ / Cu(OAc)₂ | Isocyanide Double Insertion | Terminal Alkynes, Isocyanides | Synthesizes 5-iminopyrrolones, highlighting Pd/Cu cooperation. | nih.gov |

| Palladium(II) Acetate / Ligands (e.g., SPhos) | Suzuki Cross-Coupling | Halogenated Catechol Derivatives, Boronic Acids | Forms C-C bonds to create aryl-substituted heterocycles. | mdpi.com |

Green Chemistry Principles in Synthetic Route Design for this compound

The design of synthetic routes for fine chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. rsc.org

A key aspect of green synthesis is the use of alternative energy sources to conventional heating. Microwave irradiation and ultrasound have emerged as powerful tools in the synthesis of heterocyclic compounds. sphinxsai.comnih.gov Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often leading to higher yields and product purity by minimizing side-product formation. sphinxsai.comuit.no This technique has been successfully applied to the iodine-catalyzed synthesis of various nitrogen-containing heterocycles, demonstrating its potential for preparing compounds like this compound. researchgate.neteurekalert.org

Similarly, ultrasound-assisted synthesis promotes reactions through acoustic cavitation, offering another energy-efficient alternative. rsc.org This method has been used for the synthesis of highly substituted pyridines and other heterocycles, frequently at room temperature, which significantly lowers energy demand. beilstein-journals.orgtandfonline.comijcce.ac.ir The use of sonochemistry often results in shorter reaction times, excellent yields, and simpler workups compared to conventional methods. nih.gov

The selection of solvents and catalysts is also critical from a green chemistry perspective. The ideal scenario involves using water as a solvent or performing reactions under solvent-free conditions. beilstein-journals.org When organic solvents are necessary, greener alternatives are preferred. Catalysis is inherently a green technology as it allows for reactions to proceed with greater efficiency and under milder conditions. The use of reusable, heterogeneous catalysts is particularly advantageous as it simplifies product purification and reduces waste. beilstein-journals.org For example, a nanocatalyst has been developed for the ultrasound-promoted synthesis of multisubstituted pyridines, which was shown to be stable and reusable. tandfonline.com

Evaluating the "greenness" of a synthetic pathway can be quantified using metrics such as E-factor (Environmental factor), which measures the mass ratio of waste to desired product, and Atom Economy. scispace.com Research on the synthesis of substituted imidazo[1,2-α]pyridines has shown favorable green metrics, with a calculated E-factor of 5.5, indicating a relatively low amount of waste generated in the process. rsc.org

The table below contrasts conventional heating methods with greener, energy-efficient alternatives for the synthesis of heterocyclic compounds, highlighting the typical improvements.

Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Heterocycles

| Parameter | Conventional Method (e.g., Reflux) | Green Alternative (Microwave/Ultrasound) | Reference |

|---|---|---|---|

| Reaction Time | Hours to Days | Minutes | sphinxsai.comnih.gov |

| Energy Source | Oil Bath / Heating Mantle | Microwave Irradiation / Ultrasonic Waves | eurekalert.orgrsc.org |

| Yield | Often moderate | Generally higher | sphinxsai.comnih.gov |

| Solvent Use | Often requires high-boiling, hazardous solvents | Can be performed in greener solvents (e.g., water, ethanol) or solvent-free | beilstein-journals.orgeurekalert.org |

| By-products | More prevalent due to prolonged heating | Often reduced, leading to higher product purity | sphinxsai.comuit.no |

Chemical Transformations and Reactivity of 5 Iodonicotinonitrile Derivatives

Halogen-Based Substitution Reactions

Halogen-based substitution reactions are a cornerstone of organic chemistry, and in the context of 5-iodonicotinonitrile, they offer pathways to introduce a variety of functional groups. These reactions can be broadly categorized into two types: those occurring on the pyridine (B92270) ring and those involving the iodine moiety.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.comdalalinstitute.com Unlike typical nucleophilic substitutions, SNAr reactions are facilitated by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com The pyridine ring in this compound is inherently electron-deficient, which makes it susceptible to nucleophilic attack. The rate of these reactions is significantly influenced by the nature of the leaving group, with fluorine being the most effective, followed by other halogens. masterorganicchemistry.comresearchgate.net

The mechanism of SNAr reactions generally proceeds through a two-step process:

Ipso-addition of the nucleophile : The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. govtpgcdatia.ac.innih.gov

Elimination of the leaving group : The leaving group departs, restoring the aromaticity of the ring and yielding the final product. govtpgcdatia.ac.in

The stability of the Meisenheimer complex is a crucial factor in determining the reaction rate. Electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, help to stabilize this intermediate by delocalizing the negative charge. masterorganicchemistry.comdalalinstitute.com

Table 1: Reactivity of Aryl Halides in Nucleophilic Aromatic Substitution

| Aryl Halide | Relative Rate |

|---|---|

| Ar-F | 3300 |

| Ar-Cl | 1 |

| Ar-Br | 1 |

| Ar-I | 1 |

This table illustrates the enhanced reactivity of aryl fluorides in SNAr reactions compared to other aryl halides.

The iodine atom in this compound is a versatile handle for introducing a wide array of functional groups. One common method for its substitution is through displacement reactions. In these reactions, a more reactive halogen can displace a less reactive one from a compound. savemyexams.com For instance, the reaction of an iodide with chlorine results in the formation of a chloride and iodine. youtube.com This process is a redox reaction, where the iodide is oxidized and the chlorine is reduced. savemyexams.comyoutube.com

The reactivity of halogens decreases down the group in the periodic table, with chlorine being more reactive than bromine, and bromine being more reactive than iodine. youtube.com This trend dictates the feasibility of displacement reactions. For example, chlorine can displace both bromide and iodide ions from their respective salts, while bromine can only displace iodide ions. rsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis by providing efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govicmpp.ro These reactions are central to the functionalization of this compound, enabling the construction of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation. researchgate.net The Suzuki-Miyaura coupling, in particular, has gained widespread use due to its mild reaction conditions and tolerance of a broad range of functional groups. libretexts.orgnih.gov This reaction involves the coupling of an organoboron compound with a halide or triflate, catalyzed by a palladium complex. libretexts.org

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:

Oxidative Addition : The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species. libretexts.org

Transmetalation : The organoboron compound transfers its organic group to the palladium(II) complex. libretexts.org

Reductive Elimination : The two organic groups on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst. libretexts.org

The Suzuki-Miyaura coupling has been successfully applied to this compound derivatives, allowing for the introduction of various aryl and heteroaryl groups at the 5-position. researchgate.netresearchgate.net The choice of palladium precursor, ligand, and reaction conditions can significantly influence the efficiency and outcome of the reaction. libretexts.org

Table 2: Common Palladium Catalysts in Suzuki-Miyaura Coupling

| Catalyst Precursor | Common Ligands |

|---|---|

| Pd(OAc)2 | PPh3, PCy3 |

| Pd2(dba)3 | SPhos, XPhos |

| Pd(PPh3)4 | DavePhos, RuPhos |

This table showcases a selection of commonly used palladium precursors and ligands in Suzuki-Miyaura coupling reactions.

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, provide a valuable alternative to palladium-based methods. wikipedia.org These reactions are particularly useful for the formation of C-O, C-N, and C-S bonds. nih.gov The Ullmann condensation typically involves the reaction of an aryl halide with an alcohol, amine, or thiol in the presence of a copper catalyst at elevated temperatures. wikipedia.orgorganic-chemistry.org

While traditional Ullmann reactions required harsh conditions, modern variations have been developed that proceed under milder conditions with the use of appropriate ligands. nih.gov Copper-catalyzed reactions have been employed for the N-arylation of enaminones with aryl boronic acids, demonstrating the versatility of this methodology. researchgate.net

Beyond Suzuki-Miyaura and Ullmann reactions, a variety of other cross-coupling methodologies can be utilized to functionalize this compound. These methods expand the scope of possible transformations, allowing for the formation of a diverse range of chemical bonds.

Heck Reaction : This palladium-catalyzed reaction couples aryl or vinyl halides with alkenes to form substituted alkenes. organic-chemistry.orgmdpi.com The intramolecular version of the Heck reaction is particularly useful for the synthesis of cyclic compounds. princeton.edulibretexts.org

Sonogashira Coupling : This reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. wikipedia.orgorganic-chemistry.orglibretexts.org It is a reliable method for the synthesis of arylalkynes and conjugated enynes. libretexts.org

Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a powerful tool for the formation of C-N bonds by coupling aryl halides with amines. wikipedia.orglibretexts.orgrsc.org It has largely replaced harsher, traditional methods for the synthesis of aryl amines. wikipedia.org The mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.orgnih.gov

Table 3: Overview of Key Cross-Coupling Reactions

| Reaction | Bond Formed | Key Reactants | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | C-C | Organoboron, Aryl Halide | Palladium |

| Ullmann | C-O, C-N, C-S | Alcohol/Amine/Thiol, Aryl Halide | Copper |

| Heck | C-C | Alkene, Aryl Halide | Palladium |

| Sonogashira | C-C | Alkyne, Aryl Halide | Palladium/Copper |

| Buchwald-Hartwig | C-N | Amine, Aryl Halide | Palladium |

This table provides a summary of important cross-coupling reactions and their key features.

Cyclization and Annulation Reactions Involving the Nicotinonitrile Core

The pyridine and nitrile moieties of this compound derivatives can participate in reactions that build new rings onto the existing core, leading to complex fused heterocyclic systems.

A significant application of nicotinonitrile derivatives is in the synthesis of fused bicyclic heterocycles, such as pyrazolopyridines. These structures are of interest in medicinal chemistry. For instance, a derivative like 2-chloro-5-iodonicotinonitrile (B1423635) serves as a precursor for constructing the pyrazolo[3,4-b]pyridine skeleton.

The typical reaction involves treating the 2-chloro-substituted nicotinonitrile with hydrazine (B178648). The process begins with the nucleophilic substitution of the chlorine atom at the C-2 position by hydrazine, forming a 2-hydrazinonicotinonitrile (B1598358) intermediate. Subsequently, an intramolecular cyclization occurs where the terminal nitrogen of the hydrazine moiety attacks the electrophilic carbon of the nitrile group. This addition-elimination sequence results in the formation of the pyrazole (B372694) ring fused to the pyridine core. The iodine atom at the 5-position remains as a functional handle for further modifications, such as cross-coupling reactions, to introduce additional molecular diversity.

Derivatives of this compound bearing appropriate side chains can undergo intramolecular cyclization to form various fused or spirocyclic systems. The reaction's success often depends on the nature of the tethered reactive group and the reaction conditions. For example, a side chain containing a nucleophile, attached at a suitable position on the pyridine ring, can be induced to attack either the nitrile carbon or another electrophilic site on the ring.

Oxidative cyclization methods can also be employed. These reactions might involve the generation of a radical or a cationic intermediate on the side chain, which then attacks the pyridine ring to forge a new carbon-carbon or carbon-heteroatom bond, leading to the formation of a new ring system. The specific products obtained are dictated by stereoelectronic factors and the stability of the intermediates and final products.

Reactions Involving the Nitrile (–CN) Group

The nitrile group in this compound is a versatile functional group that can be transformed into several other important chemical moieties. Its reactivity is analogous to that of other aromatic nitriles. ucl.ac.uk The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. ucl.ac.uk

Key transformations of the nitrile group include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. rsc.org This reaction typically proceeds through an amide intermediate, which upon further hydrolysis yields a carboxylic acid (nicotinic acid derivative). ucl.ac.uk

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group). A common and powerful reducing agent for this transformation is Lithium Aluminum Hydride (LiAlH₄). rsc.org This reaction provides a route to introduce a basic aminomethyl side chain onto the pyridine ring.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile's electrophilic carbon. rsc.org The initial reaction forms an imine anion intermediate, which upon aqueous workup, hydrolyzes to a ketone. ucl.ac.ukrsc.org This provides a method for synthesizing acylpyridines.

Below is a summary of these characteristic reactions.

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid |

| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine |

| Grignard Reaction | 1. R-MgBr 2. H₃O⁺ | Ketone |

Electrochemical Behavior and Reactions

The electrochemical behavior of this compound is influenced by its constituent functional groups. Pyridine derivatives are known to undergo electroreduction at moderate potentials. nih.gov The precise reduction potential is dependent on the substituents present on the ring. For this compound, both the electron-withdrawing nitrile group and the halogen atom are expected to facilitate reduction.

Studies on pyridine electrochemistry have shown that the process can be surface-dependent, with reduction potentials varying on different electrode materials like platinum, silver, or gold. rsc.org The reduction of the pyridine ring itself can be a complex process, potentially leading to dihydropyridine (B1217469) intermediates or even ring-opening under certain conditions. Furthermore, the carbon-iodine bond is susceptible to electrochemical reduction, which can lead to the cleavage of the bond and the formation of a pyridyl radical or anion. This reactive intermediate can then be trapped or undergo further reactions. The electrochemical carboxylation of pyridine derivatives has been demonstrated, where different site selectivity (e.g., C4 vs. C5) can be achieved by tuning the electrolysis conditions in divided or undivided cells. nih.gov

Photochemical Transformations

The photochemistry of this compound is dominated by the presence of the carbon-iodine bond. Aryl iodides are known to be photolabile, and upon absorption of ultraviolet light, they can undergo homolytic cleavage of the C-I bond to generate an aryl radical and an iodine radical. wikipedia.org This photo-dissociation is a key first step in many photochemical reactions. wikipedia.org

In the case of this compound, irradiation would be expected to produce a 5-cyano-3-pyridyl radical. This highly reactive intermediate can then participate in a variety of subsequent reactions, depending on the solvent and other present reagents. For example, in the presence of a hydrogen-atom donor, the radical can be quenched to form nicotinonitrile. Alternatively, photolysis in the presence of other aromatic or heteroaromatic compounds can lead to substitution reactions, where the pyridyl radical attacks the other ring to form a new carbon-carbon bond. rsc.org This photochemical approach provides a convenient route for the synthesis of bi-aryl and hetero-biaryl compounds that might be difficult to access through thermal reactions. rsc.org Theoretical studies on similar molecules like acrylonitrile (B1666552) have shown that photochemical isomerization is also a possible pathway, proceeding through high-energy intermediates. nih.gov

Mechanistic Investigations of Reactions Involving 5 Iodonicotinonitrile

Identification and Characterization of Reactive Intermediates

The study of reactive intermediates is fundamental to understanding reaction mechanisms. These short-lived, high-energy species are not typically isolated from a reaction mixture but their existence can be inferred through spectroscopic methods and trapping experiments. In the context of palladium-catalyzed cross-coupling reactions, which are common for aryl iodides like 5-iodonicotinonitrile, the key reactive intermediates are organopalladium species.

Spectroscopic Detection of Transient Species

For instance, in palladium-catalyzed reactions, multinuclear NMR spectroscopy has been employed to identify transient species. The identification of such intermediates in related systems supports the generally accepted catalytic cycles for these transformations. Techniques like electrospray ionization mass spectrometry (ESI-MS) are also powerful tools for detecting and characterizing catalytic intermediates in solution.

| Spectroscopic Technique | Potential Application to this compound Reactions | Expected Intermediates to be Detected |

| NMR Spectroscopy | In-situ monitoring of reactions to observe changes in the chemical environment of the catalyst and substrates. | Oxidative addition complexes, transmetalation intermediates. |

| ESI-MS | Identification of cationic or anionic intermediates in the catalytic cycle. | Palladium(II) intermediates, catalyst resting states. |

| UV-Vis Spectroscopy | Monitoring changes in the electronic structure of the palladium catalyst during the reaction. | Changes in oxidation state of the palladium center. |

Trapping Experiments for Intermediate Elucidation

When direct spectroscopic observation is not feasible, trapping experiments offer an indirect method for identifying reactive intermediates. This involves introducing a "trapping" agent into the reaction mixture that selectively reacts with a specific intermediate to form a stable, characterizable product.

For palladium-catalyzed cross-coupling reactions, radical trapping agents can be employed to determine if a radical mechanism is in operation. The absence of products derived from radical trapping would suggest a concerted, non-radical pathway.

Kinetic and Thermodynamic Analysis of Reaction Pathways

For palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) catalyst is often considered the rate-determining step. The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group. The electron-withdrawing nature of the nitrile group and the pyridine (B92270) ring in this compound would be expected to facilitate this oxidative addition step.

Elucidation of Catalytic Cycles and Reaction Pathways

The catalytic cycles for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions are well-established and provide a framework for understanding the reactivity of this compound. A generic catalytic cycle for these reactions consists of three main steps:

Oxidative Addition: The aryl iodide (in this case, this compound) reacts with a palladium(0) complex to form a palladium(II) intermediate.

Transmetalation (for coupling with organometallic reagents) or Carbopalladation (for Heck-type reactions): The organic group from the coupling partner is transferred to the palladium center, or the alkene inserts into the palladium-carbon bond.

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the palladium(0) catalyst.

While the fundamental steps are similar, the specific intermediates and the role of additives like bases and co-catalysts can vary depending on the reaction type.

Influence of Electronic and Steric Effects on Reaction Mechanisms

The reactivity and mechanism of reactions involving this compound are significantly influenced by both electronic and steric factors.

Electronic Effects: The pyridine ring and the nitrile group are both electron-withdrawing. This electronic deficiency at the carbon atom bearing the iodine atom makes the C-I bond more susceptible to oxidative addition by a low-valent palladium catalyst. This generally leads to faster reaction rates compared to electron-rich aryl iodides.

Steric Effects: While the this compound molecule itself is not particularly sterically hindered, the choice of ligands on the palladium catalyst can introduce significant steric bulk. Bulky phosphine (B1218219) ligands can influence the rate of oxidative addition and reductive elimination, as well as the stability of various intermediates in the catalytic cycle. The interplay between the electronics of the substrate and the steric and electronic properties of the ligand is crucial for optimizing catalytic activity.

| Factor | Influence on Reaction Mechanism | Example |

| Electronic | The electron-withdrawing nitrile and pyridine moieties increase the rate of oxidative addition. | Faster coupling reactions compared to iodobenzene. |

| Steric | Bulky ligands on the palladium catalyst can affect the coordination of reactants and the rate of reductive elimination. | Use of bulky phosphine ligands to promote reductive elimination and prevent catalyst deactivation. |

Advanced Spectroscopic and Structural Elucidation of 5 Iodonicotinonitrile Derivatives

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy offers a window into the electronic and atomic environment of a molecule. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and vibrational spectroscopy (IR, Raman, UV-Visible) are indispensable for confirming the identity and elucidating the structural nuances of 5-Iodonicotinonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, etc.)

NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. uobasrah.edu.iq

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, three distinct signals are expected in the aromatic region, corresponding to the three non-equivalent protons on the pyridine (B92270) ring. The electron-withdrawing effects of the nitrile group and the nitrogen heteroatom, along with the influence of the iodine atom, will cause these protons to be deshielded, shifting their signals downfield.

Based on established principles of chemical shifts in substituted pyridines, the expected signals can be predicted:

H2: This proton is ortho to the ring nitrogen and meta to the iodine and nitrile groups. It is expected to be the most deshielded proton, appearing as a doublet.

H6: This proton is also ortho to the ring nitrogen but is meta to the other substituents. It is also expected to appear as a doublet.

H4: This proton is situated between the iodine and nitrile substituents and will likely appear as a triplet-like signal due to coupling with both H2 and H6.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| H2 | ~8.8 - 9.0 | Doublet (d) | Most deshielded due to proximity to nitrogen. |

| H6 | ~8.6 - 8.8 | Doublet (d) | Deshielded by adjacent nitrogen. |

| H4 | ~8.0 - 8.3 | Triplet (t) or Doublet of Doublets (dd) | Influenced by both iodine and nitrile groups. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six unique carbon signals are anticipated. The chemical shifts are influenced by hybridization and the electronegativity of neighboring atoms.

C3 (Nitrile-bearing): This carbon is expected to be significantly shielded relative to other aromatic carbons.

C5 (Iodine-bearing): The heavy iodine atom will induce a significant upfield shift (shielding) on the carbon it is attached to, a phenomenon known as the "heavy atom effect."

C2, C4, C6: These carbons will appear in the typical downfield region for pyridine rings.

Nitrile Carbon (C≡N): This sp-hybridized carbon will have a characteristic chemical shift in the 115-120 ppm range.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C≡N | ~117 | Characteristic nitrile carbon signal. |

| C2 | ~152 | Deshielded by adjacent nitrogen. |

| C3 | ~110 | Shielded position, adjacent to nitrile. |

| C4 | ~145 | Aromatic CH carbon. |

| C5 | ~95 | Strongly shielded by the heavy iodine atom. |

| C6 | ~150 | Deshielded by adjacent nitrogen. |

Mass Spectrometry (MS) and Ion Spectroscopy for Intermediates (e.g., ESI/MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. wikipedia.org

For this compound (C₆H₃IN₂), the molecular weight is approximately 230.01 g/mol . In an electron ionization (EI) mass spectrum, a strong molecular ion peak (M⁺) would be expected at m/z 230 due to the stability of the aromatic system. libretexts.org The presence of iodine (¹²⁷I) would give this peak a simple isotopic pattern.

The fragmentation of the molecular ion is predictable based on the strengths of its chemical bonds. wikipedia.orgyoutube.com Common fragmentation pathways for aromatic halides and nitriles include:

Loss of an iodine radical: Cleavage of the C-I bond would result in a significant fragment at [M-127]⁺, corresponding to the nicotinonitrile cation (m/z 103).

Loss of HCN: A common fragmentation pathway for pyridine rings is the expulsion of hydrogen cyanide, which would lead to a fragment at [M-27]⁺.

Loss of the nitrile group: Cleavage of the C-CN bond could result in a fragment at [M-26]⁺.

| m/z Value | Proposed Fragment Identity | Notes |

|---|---|---|

| 230 | [C₆H₃IN₂]⁺ | Molecular Ion (M⁺) |

| 103 | [C₆H₃N₂]⁺ | Resulting from loss of iodine radical (•I) |

| 203 | [C₅H₃IN]⁺ | Resulting from loss of HCN |

Infrared (IR), Raman, and UV-Visible Absorption Spectroscopy for Structural Probing

Vibrational and electronic spectroscopies provide complementary information about the functional groups and conjugated systems within a molecule.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are techniques that probe the vibrational modes of a molecule. youtube.com Specific bonds vibrate at characteristic frequencies, allowing for the identification of functional groups. For this compound, key vibrational bands would be expected:

C≡N Stretch: A strong, sharp absorption in the IR spectrum around 2220-2240 cm⁻¹ is a definitive indicator of the nitrile group. uobasrah.edu.iq

Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the pyridine ring typically appear in the 1400-1600 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretches are expected above 3000 cm⁻¹.

C-I Stretch: The carbon-iodine bond stretch is a low-energy vibration and would appear in the far-infrared region, typically around 500-600 cm⁻¹.

UV-Visible Absorption Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. jascoinc.commrclab.com Aromatic compounds like this compound exhibit characteristic absorptions due to π → π* transitions within the conjugated pyridine ring system. The presence of the nitrile and iodo substituents would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine.

Crystallographic Studies of this compound and Its Synthesized Derivatives

While spectroscopy reveals molecular structure, X-ray crystallography provides unambiguous proof of the atomic arrangement in the solid state, including bond lengths, bond angles, and intermolecular interactions. carleton.educreative-biostructure.com

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a crystalline solid. carleton.eduuwaterloo.ca By diffracting X-rays off a single crystal, a pattern is generated that can be mathematically transformed into a model of the electron density, from which atomic positions can be precisely determined. creative-biostructure.com An SCXRD analysis of this compound would yield precise data on:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise x, y, z position of every atom.

Bond Lengths and Angles: Highly accurate measurements of the distances between bonded atoms and the angles between them.

Analysis of Solid-State Molecular Conformation and Packing

The data from SCXRD allows for a detailed analysis of how molecules arrange themselves in the solid state, which is governed by intermolecular forces. For this compound, the most significant interactions are expected to be halogen bonding and π-π stacking.

Halogen Bonding

The iodine atom in this compound is a potent halogen bond donor. Due to the electron-withdrawing nature of the pyridine ring, the iodine atom possesses a region of positive electrostatic potential (a σ-hole) opposite the C-I covalent bond. acs.org This positive region can engage in a strong, directional, noncovalent interaction with a Lewis basic site, such as the nitrogen atom of a neighboring pyridine ring (C-I···N). mdpi.comsunway.edu.my This type of interaction is a powerful tool in crystal engineering and would be expected to play a dominant role in the crystal packing of this compound and its derivatives. acs.orgrsc.org

π-π Stacking

The flat, electron-deficient pyridine rings can interact with each other through π-π stacking. In this arrangement, the rings align in a parallel or offset fashion, allowing for favorable orbital overlap that contributes to the stability of the crystal lattice. The combination of directional halogen bonds and dispersive π-π stacking forces would likely lead to a highly ordered, stable crystalline structure.

Absence of Detailed Structural Data Impedes Analysis of this compound's Intermolecular Interactions

A thorough investigation into the intermolecular interactions of this compound and its derivatives is currently hindered by the lack of publicly available crystallographic data. Detailed analysis of halogen and hydrogen bonding, crucial for understanding the supramolecular chemistry of this compound, requires precise knowledge of its crystal structure, which does not appear to be reported in accessible scientific literature.

Intermolecular interactions, such as halogen and hydrogen bonds, play a pivotal role in determining the solid-state arrangement of molecules, which in turn influences their physical and chemical properties. For this compound, the presence of an iodine atom, a nitrile group, and a pyridine ring suggests the potential for a rich variety of non-covalent interactions.

Hydrogen Bonding: While this compound itself does not possess strong hydrogen bond donors, derivatives of this compound could be designed to include functionalities capable of hydrogen bonding, such as hydroxyl or amino groups. In such derivatives, the nitrogen atoms of the pyridine ring and the nitrile group could act as hydrogen bond acceptors. The interplay between halogen and hydrogen bonding in these hypothetical derivatives would be a subject of significant interest in the field of crystal engineering, allowing for the design of specific supramolecular architectures.

Without experimental data from techniques like single-crystal X-ray diffraction, any discussion of the specific intermolecular interactions in this compound remains speculative. The generation of detailed data tables outlining bond lengths, angles, and other structural parameters is not possible. Further research involving the synthesis and crystallographic analysis of this compound and its derivatives is necessary to elucidate the intricate network of intermolecular forces that govern their solid-state structures.

Theoretical and Computational Chemistry Studies on 5 Iodonicotinonitrile

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational in computational chemistry, offering insights into the electronic behavior of molecules. grafiati.com These ab initio methods solve the Schrödinger equation (or approximations of it) to determine a molecule's electronic structure and other properties.

The electronic structure of a molecule dictates its physical and chemical properties. For 5-Iodonicotinonitrile, the arrangement of electrons is influenced by the electronegative nitrogen atom in the pyridine (B92270) ring, the electron-withdrawing nitrile group (-CN), and the bulky, polarizable iodine atom.

Charge Distribution: QM calculations can determine the partial atomic charges on each atom, revealing the molecule's polarity and potential sites for electrostatic interactions. The nitrogen atom and the nitrile group are expected to create regions of negative electrostatic potential, while the carbon atoms bonded to them would be more electropositive. This charge distribution is crucial for understanding intermolecular interactions. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. researchgate.net For this compound, the presence of the pyridine ring, nitrile, and iodo groups would significantly influence the energies and spatial distributions of these orbitals.

Note: These are representative values based on similar molecular structures and are used for illustrative purposes.

QM calculations are instrumental in mapping out the potential energy surface of a chemical reaction. researchgate.net This allows for the determination of the energies of reactants, products, and, crucially, the transition states that connect them. By calculating the energy barrier (activation energy) of a reaction, chemists can predict its feasibility and rate. For instance, studying a nucleophilic aromatic substitution on this compound would involve calculating the energy of the transition state to understand the reaction mechanism and predict which positions on the ring are most reactive. dtic.mil

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used class of QM methods that has become exceptionally popular due to its favorable balance of accuracy and computational cost. wikipedia.orgrsc.org DFT calculates the properties of a molecule based on its electron density rather than its complex many-electron wavefunction. mdpi.comnih.govyoutube.com

Geometry Optimization: A fundamental application of DFT is to find the most stable three-dimensional structure of a molecule—its equilibrium geometry. arxiv.org The process iteratively adjusts the positions of the atoms until the configuration with the minimum total energy is found. google.comfaccts.de This provides precise information on bond lengths, bond angles, and dihedral angles.

Table 2: Plausible Optimized Geometrical Parameters for this compound (DFT Calculation)

| Parameter | Atoms Involved | Plausible Value |

|---|---|---|

| Bond Length | C-I | 2.09 Å |

| Bond Length | C-C (nitrile) | 1.45 Å |

| Bond Length | C≡N (nitrile) | 1.16 Å |

| Bond Length | C-N (ring) | 1.34 Å |

| Bond Angle | C-C-I | 119.5° |

| Bond Angle | C-C-C (nitrile) | 121.0° |

Note: These values are estimations based on standard bond lengths and angles for the involved functional groups.

Vibrational Frequency Analysis: After geometry optimization, a vibrational frequency analysis is typically performed. This calculation serves two purposes: first, it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies); second, it predicts the molecule's vibrational modes. researchgate.net These predicted frequencies can be directly compared to experimental infrared (IR) and Raman spectra to help identify and characterize the molecule. researchgate.net

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C≡N Stretch | Nitrile | ~2230 cm⁻¹ |

| Pyridine Ring Stretch | Aromatic Ring | ~1580-1610 cm⁻¹ |

| C-I Stretch | Iodo Group | ~500-600 cm⁻¹ |

Note: These are characteristic frequency ranges for the specified functional groups.

DFT is a powerful tool for predicting various spectroscopic properties, which can aid in the interpretation of experimental data. By calculating the magnetic shielding around atomic nuclei, DFT can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C). rsc.org It can also be used to simulate UV-Visible spectra by calculating the energies of electronic transitions, and as mentioned, predict IR and Raman spectra from vibrational analyses. nih.gov

Table 4: Illustrative Predicted Spectroscopic Data for this compound

| Spectrum Type | Nucleus/Region | Predicted Chemical Shift/Wavelength |

|---|---|---|

| ¹³C NMR | C-I | ~95-105 ppm |

| ¹³C NMR | C-CN | ~110-120 ppm |

| ¹³C NMR | C≡N | ~115-125 ppm |

| ¹H NMR | Pyridine Ring Protons | ~7.5-9.0 ppm |

| UV-Vis | π → π* transitions | ~260-280 nm |

Note: These values are estimations based on typical chemical shifts and absorption maxima for similar chemical environments.

Molecular Modeling and Dynamics Simulations

While QM and DFT methods are excellent for studying the electronic properties and static structures of single molecules, molecular modeling and dynamics simulations are used to explore the behavior of molecules over time and in more complex environments. nih.gov

Molecular Dynamics (MD) simulations track the motions of atoms and molecules over a period of time by solving Newton's equations of motion. nih.govnih.gov A force field, which is a set of parameters describing the potential energy of the system, is used to define the interactions between atoms. mdpi.com An MD simulation of this compound could be used to:

Study its conformational flexibility.

Analyze its interactions with solvent molecules, such as water, to understand its solubility. mdpi.com

Simulate its binding to a biological target, like an enzyme or receptor, to understand its mechanism of action and binding affinity. researchgate.netnih.gov

These simulations provide a dynamic picture of molecular behavior, offering insights into processes like protein-ligand binding, molecular aggregation, and diffusion that are inaccessible to static quantum chemical calculations. nih.govmdpi.com

Conformational Analysis

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For a molecule like this compound, which consists of a rigid pyridine ring, the primary focus of conformational analysis would be on the rotation of the cyano (-CN) group, although this rotation is generally considered to have a very low energy barrier and the group is often treated as collinear with the C-C bond.

The planarity of the pyridine ring is a key feature. Theoretical calculations would typically confirm this planar structure as the lowest energy conformation. Any significant deviation from planarity would be associated with a high energy penalty. The primary geometric parameters of interest, such as bond lengths and angles, can be optimized using computational methods like Density Functional Theory (DFT) to find the most stable (lowest energy) conformation.

Table 1: Predicted Geometric Parameters for the Optimized Conformation of this compound

| Parameter | Predicted Value |

| C-I Bond Length | ~2.10 Å |

| C-C (ring) Bond Lengths | ~1.39 - 1.40 Å |

| C-N (ring) Bond Lengths | ~1.33 - 1.34 Å |

| C-C≡N Bond Length | ~1.45 Å |

| C≡N Bond Length | ~1.15 Å |

| C-C-I Bond Angle | ~120° |

| C-N-C Bond Angle | ~117° |

| Note: These are estimated values based on typical computational outputs for similar structures. Actual values would be determined by specific quantum chemical calculations. |

Exploration of Potential Energy Surfaces

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric parameters. libretexts.orglibretexts.org For this compound, a full PES would be complex. However, simplified PES scans can be performed to understand specific conformational changes or reaction pathways.

For instance, a one-dimensional PES could be generated by calculating the energy of the molecule as the cyano group is rotated around the C-C bond. This would likely show a very flat energy profile, confirming the free rotation of the nitrile group. A more chemically significant PES would involve mapping the energy changes as a reactant approaches the this compound molecule, which is essential for studying reaction mechanisms. researchgate.netyoutube.com

Key features of a PES include:

Minima: These correspond to stable isomers or conformers. For this compound, the global minimum would be its ground-state planar structure.

Saddle Points: These represent transition states between minima and are crucial for determining the energy barriers of reactions.

Computational studies on the PES of similar molecules, like 5-substituted 1,3-dioxanes, have revealed pathways for conformational isomerizations and the energy barriers involved. researchgate.net A similar approach for this compound would provide insights into its stability and reactivity.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry is a powerful tool for predicting the reactivity of molecules. For this compound, DFT calculations can be used to determine various electronic properties that govern its chemical behavior.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The energy and distribution of these orbitals indicate where the molecule is most likely to act as a nucleophile (HOMO) or an electrophile (LUMO). For this compound, the electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring would significantly influence the energies and shapes of these orbitals.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. Red regions indicate areas of high electron density (nucleophilic sites), while blue regions indicate low electron density (electrophilic sites). For this compound, the nitrogen atom of the pyridine ring and the nitrile group would be expected to be electron-rich regions, while the hydrogen atoms and the area around the iodine atom might be relatively electron-poor.

Fukui Functions: These are used to predict the local reactivity of different sites in a molecule. They can help in determining the regioselectivity of reactions such as electrophilic or nucleophilic attacks.

These computational tools can predict, for example, that nucleophilic aromatic substitution would likely occur at the iodine-bearing carbon, as iodine is a good leaving group. The regioselectivity of cycloaddition reactions involving the nitrile group could also be investigated.

Computational Studies on Molecular Interactions (e.g., binding affinity studies for analogues)

While specific binding affinity studies for this compound are not widely reported, computational methods like molecular docking are frequently used to study the interactions of analogous molecules with biological targets. researchgate.netnih.gov These studies are fundamental in drug discovery and development.

The process typically involves:

Target Identification: A protein or other biological macromolecule of interest is identified.

Molecular Docking: The this compound analogue is placed into the binding site of the target protein in various orientations and conformations.

Scoring: A scoring function is used to estimate the binding affinity (e.g., in terms of binding free energy or an inhibition constant, Ki) for each pose. The pose with the best score is predicted to be the most likely binding mode.

For example, studies on iodinated Hoechst analogues have used molecular modeling to investigate their interaction with DNA, estimating binding free energies and inhibition constants. researchgate.net Similarly, ibogaine (B1199331) analogues have been studied for their binding to nicotinic acetylcholine (B1216132) receptors. researchgate.net

If this compound were part of a series of potential enzyme inhibitors, computational studies could generate data like that presented in the hypothetical table below.

Table 2: Hypothetical Binding Affinity Data for this compound Analogues against a Target Protein

| Compound | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Key Interacting Residues |

| Analogue 1 (R=H) | -7.5 | 2.5 | Tyr123, Phe234, Ser98 |

| This compound | -8.2 | 0.9 | Tyr123, Phe234, Arg345 (H-bond) |

| Analogue 3 (R=Br) | -8.0 | 1.2 | Tyr123, Phe234, Arg345 (H-bond) |

| Analogue 4 (R=CH3) | -7.1 | 4.1 | Tyr123, Phe234 |

| Note: This data is purely illustrative to demonstrate the output of such computational studies. |

These studies provide valuable insights into the structure-activity relationship (SAR), guiding the design of more potent and selective molecules. The iodine atom in this compound, for instance, could form halogen bonds with certain residues in a protein's binding site, contributing to its binding affinity.

Applications of 5 Iodonicotinonitrile in Diverse Academic Research Areas

Utility as a Versatile Building Block in Complex Organic Synthesis

In the realm of organic synthesis, 5-Iodonicotinonitrile serves as a key intermediate, enabling the construction of intricate molecular architectures. The reactivity of the carbon-iodine bond allows for its participation in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the creation of complex organic molecules. researchgate.netrsc.org

The pyridine (B92270) moiety is a ubiquitous structural motif in a vast number of biologically active compounds and functional materials. This compound provides a convenient entry point for the synthesis of highly substituted pyridines. researchgate.netnih.gov Through reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings, the iodine atom can be replaced with a wide array of organic groups, leading to the formation of novel heterocyclic scaffolds. nih.govmdpi.com For instance, the Suzuki-Miyaura coupling allows for the introduction of aryl or heteroaryl groups at the 5-position of the pyridine ring, a common strategy in the development of new pharmaceutical candidates. nih.gov The Sonogashira coupling, on the other hand, facilitates the introduction of alkyne functionalities, which can be further elaborated to construct more complex heterocyclic systems. nih.gov

A general representation of these palladium-catalyzed cross-coupling reactions is depicted in the table below:

| Reaction Name | Reactants | Catalyst/Conditions | Product Type |

| Suzuki-Miyaura Coupling | This compound, Organoboron compound | Palladium catalyst, Base | 5-Aryl/heteroarylnicotinonitrile |

| Sonogashira Coupling | This compound, Terminal alkyne | Palladium catalyst, Copper co-catalyst, Base | 5-Alkynylnicotinonitrile |

| Heck Coupling | This compound, Alkene | Palladium catalyst, Base | 5-Alkenylnicotinonitrile |

These reactions underscore the modularity that this compound brings to the synthesis of diverse heterocyclic structures, enabling chemists to systematically modify the pyridine core to achieve desired properties.

The presence of both an iodo and a cyano group allows for the sequential and chemoselective functionalization of the this compound core, leading to the synthesis of multifunctional organic molecules. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing additional handles for further chemical modifications. This orthogonal reactivity is highly valuable in the construction of molecules with multiple functional domains, which are of interest in fields such as medicinal chemistry and materials science. nih.gov

Exploration in Materials Science Research

The unique electronic and structural properties of this compound and its derivatives have led to their exploration in the field of materials science.

This compound can serve as a monomer or a key building block in the synthesis of functional polymers. researchgate.netekb.eg For example, through polymerization reactions involving the coupling of the iodo-substituted pyridine, conductive polymers can be synthesized. researchgate.netresearchgate.net The nitrogen atom in the pyridine ring and the nitrile group can influence the electronic properties of the resulting polymer, making them candidates for applications in sensors, electronic devices, and energy storage. researchgate.netresearchgate.net The ability to tune the properties of these polymers by incorporating different functional groups via cross-coupling reactions prior to polymerization offers a pathway to tailor-made materials with specific characteristics. researchgate.net

While direct applications of this compound in organic electronic systems are still an emerging area of research, its derivatives hold promise for use in organic electronics. researchgate.netdntb.gov.uafrontiersin.org The incorporation of the nicotinonitrile moiety into larger conjugated systems can influence the charge transport properties of the material. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen can impact the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical parameters for materials used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netdntb.gov.ua

Contributions to Supramolecular Chemistry

The iodine atom in this compound plays a crucial role in its application in supramolecular chemistry, primarily through the formation of halogen bonds. nih.gov Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on another molecule. nih.gov

This directional and tunable interaction has become a powerful tool in crystal engineering, enabling the predictable assembly of molecules into well-defined supramolecular architectures. researchgate.netrsc.org The iodine atom in this compound, being a strong halogen bond donor, can interact with various halogen bond acceptors, such as the nitrogen atom of another pyridine ring or other Lewis basic sites. researchgate.netnih.gov

Furthermore, the nitrile group can also participate in non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, providing additional control over the self-assembly process. The combination of these interactions allows for the design and construction of co-crystals, which are crystalline structures composed of two or more different molecular components held together in a stoichiometric ratio. nih.govnih.govgrafiati.com By carefully selecting co-formers, it is possible to modify the physicochemical properties of the resulting solid-state material, such as solubility and melting point. nih.govnih.gov

The table below summarizes the key molecular features of this compound and their roles in supramolecular assembly:

| Molecular Feature | Role in Supramolecular Chemistry | Potential Interactions |

| Iodine Atom | Strong halogen bond donor | Halogen bonding (I···N, I···O, etc.) |

| Nitrile Group | Hydrogen bond acceptor, Dipolar interactions | Hydrogen bonding, Dipole-dipole interactions |

| Pyridine Ring | Hydrogen bond acceptor, π-stacking | Hydrogen bonding, π-π stacking |

The study of supramolecular assemblies involving this compound provides valuable insights into the fundamental principles of molecular recognition and self-assembly, which are crucial for the development of new functional materials with tailored properties.

Design of Host-Guest Systems

Host-guest chemistry involves the creation of larger "host" molecules that can encapsulate smaller "guest" molecules, leading to applications in areas such as drug delivery and chemical sensing. The design of these systems relies on precise molecular recognition, often driven by non-covalent interactions. A thorough review of scientific databases and research literature indicates a lack of specific studies where this compound has been utilized as a key component in the design and synthesis of novel host-guest systems. Its potential role as either a host or guest molecule has not been a significant focus of published research to date.

Self-Assembly Processes and Molecular Recognition Studies

Role in Asymmetric Catalysis through Supramolecular Interactions

Supramolecular interactions are increasingly being harnessed to create novel catalytic systems, particularly in asymmetric catalysis where the three-dimensional arrangement of molecules is crucial for achieving high enantioselectivity. The literature does not provide specific examples of this compound being employed as a ligand or a structural component within a supramolecular catalyst to influence asymmetric reactions. Its potential to interact with metal centers or substrates through its pyridine nitrogen or cyano group in a catalytic context has not been a reported area of investigation.

Role in Chemical Biology Research Scaffolds

In chemical biology, small molecules are used as tools to probe and manipulate biological systems. The fundamental design of these molecular scaffolds and their interactions with biological targets are of primary interest, distinct from any subsequent clinical applications.

Molecular probes are essential for visualizing and understanding biochemical pathways. These probes are typically designed with specific recognition motifs and signaling components. While the nicotinonitrile scaffold is present in some biologically active molecules, there is no specific mention in the literature of this compound itself being developed or used as a molecular probe for the investigation of biochemical pathways.

The derivatization of molecular scaffolds is a common strategy to explore and understand interactions with biological targets, such as enzymes. This often involves in vitro studies to elucidate mechanisms of inhibition or binding. While this compound is used as a precursor in the synthesis of more complex heterocyclic compounds, which are then evaluated for biological activity, direct studies on the derivatization of the this compound scaffold for the primary purpose of investigating molecular target interactions (e.g., in vitro enzyme inhibition mechanisms) are not extensively reported. For instance, it has been used as a starting material in the synthesis of pyrazolo[3,4-b]pyridine derivatives that are then tested as inhibitors of certain kinases, but the focus of such research is typically on the final, more complex molecules rather than a systematic investigation of the this compound scaffold itself. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-iodonicotinonitrile, and how can reaction yields be systematically improved?

- Methodological Answer :

- Step 1 : Evaluate nucleophilic aromatic substitution (NAS) conditions using nicotinonitrile derivatives and iodine sources (e.g., NIS or I₂/KIO₃). Adjust solvent polarity (DMF vs. THF) to optimize iodine incorporation at the 5-position .

- Step 2 : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient).

- Step 3 : Characterize purity via ¹H/¹³C NMR and HRMS. For reproducibility, report solvent ratios, temperature (±2°C), and catalyst loading (e.g., CuI or Pd catalysts) .

- Example Data :

| Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| DMF | 80 | CuI | 72 |

| THF | 60 | Pd(PPh₃)₄ | 65 |

Q. How can researchers distinguish this compound from positional isomers (e.g., 3- or 6-iodo derivatives) during structural characterization?

- Methodological Answer :

- Use 2D NMR techniques (e.g., HSQC, HMBC) to correlate iodine’s electronic effects on adjacent protons. For example, the 5-iodo substituent in nicotinonitrile causes distinct upfield/downfield shifts in H-4 and H-6 protons .

- Compare experimental IR spectra with DFT-calculated vibrational frequencies (e.g., B3LYP/6-31G* basis sets) to confirm iodine’s position .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity trends in cross-coupling reactions involving this compound?

- Methodological Answer :

- Hypothesis Testing : Use kinetic studies (e.g., Eyring plots) to compare activation energies for Suzuki-Miyaura couplings with Pd(0) vs. Ni(0) catalysts. Contradictions may arise from iodine’s steric hindrance or electron-withdrawing effects .

- Computational Modeling : Perform DFT calculations (Gaussian 16, M06-2X/def2-TZVP) to map transition states. Iodine’s van der Waals radius (1.98 Å) may sterically block certain ligand-catalyst interactions .

- Resolution Strategy : Validate via X-ray crystallography of catalyst-substrate adducts (e.g., Pd-5-iodonicotinonitrile complexes) .

Q. How should researchers address discrepancies in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Data Harmonization : Re-evaluate assay conditions (e.g., cell lines, incubation times) across studies. For example, IC₅₀ variations in kinase inhibition assays may stem from differences in ATP concentrations .

- Meta-Analysis : Use tools like RevMan or R to pool data from 10+ studies. Apply random-effects models to account for heterogeneity. Highlight outliers (e.g., studies with >20% deviation from mean IC₅₀) .

- Experimental Replication : Synthesize disputed derivatives (e.g., 5-iodo-2-aminonicotinonitrile) and retest activity under standardized protocols (e.g., NIH/NCATS guidelines) .

Q. What strategies improve the stability of this compound under long-term storage or catalytic conditions?

- Methodological Answer :

- Degradation Analysis : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Iodine dissociation or nitrile hydrolysis are common degradation pathways .

- Stabilization Methods :

- Add radical scavengers (e.g., BHT) to prevent iodine loss via radical pathways.

- Store under inert gas (Ar) in amber vials at -20°C.

- Supporting Data :

| Additive | Storage Temp | % Purity (6 months) |

|---|---|---|

| None | -20°C | 85 |

| BHT (0.1%) | -20°C | 95 |

Guidelines for Data Reporting

- Spectral Data : Include raw NMR/FTIR files in supplementary materials, annotated with peak assignments .

- Computational Models : Archive input/output files on platforms like Zenodo, citing basis sets and convergence criteria .

- Ethical Compliance : Explicitly state that this compound is not FDA-approved and is for research use only .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.